molecular formula C10H8BrF3 B582180 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene CAS No. 1227160-18-0

1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene

Cat. No.: B582180
CAS No.: 1227160-18-0
M. Wt: 265.073
InChI Key: LJOJKFHNKMTEFS-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene is an organic compound with the molecular formula C10H8BrF3. It is characterized by a bromine atom attached to a benzene ring, which is further substituted with a trifluoromethyl group on a cyclopropyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-(trifluoromethyl)cyclopropyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

Biological Activity

1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene is an organic compound with the molecular formula C10H8BrF3C_{10}H_8BrF_3 and a molecular weight of 265.07 g/mol. This compound features a bromine atom attached to a benzene ring, which is further substituted with a cyclopropyl group containing a trifluoromethyl substituent. Its unique structure suggests potential biological activity, particularly as a precursor in the synthesis of various pharmacologically relevant compounds.

The compound is typically encountered as a clear, colorless liquid at room temperature and exhibits stability under dry conditions. The presence of the bromine atom allows for nucleophilic substitution reactions, making it a valuable building block in organic synthesis.

While specific biological activities of this compound have not been extensively characterized, its role as a precursor for T-type calcium channel blockers suggests it may influence neuronal excitability. T-type calcium channels are implicated in various neurological conditions, including epilepsy, where their inhibition can reduce hyperexcitability associated with seizures.

Toxicity Studies

Toxicity assessments have been conducted on structurally similar compounds, providing insights into potential safety profiles. For instance, studies on related brominated compounds indicate that they may exhibit neurotoxic effects at high doses, including tremors and weight loss in animal models . The median lethal dose (LD50) for some related compounds has been reported as approximately 2,700 mg/kg in rats .

Structure-Activity Relationship (SAR)

The trifluoromethyl group is known to enhance biological activity in various classes of drugs. Research indicates that the inclusion of trifluoromethyl groups can significantly increase the potency of compounds targeting neurotransmitter uptake mechanisms . This suggests that this compound could potentially exhibit enhanced efficacy in drug formulations due to this substituent.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

Compound NameMolecular FormulaUnique Features
4-Bromo-1-(trifluoromethyl)cyclohexaneC8H8BrF3C_8H_8BrF_3Cyclohexane instead of cyclopropane
1-Bromo-3-(trifluoromethyl)benzeneC9H7BrF3C_9H_7BrF_3Different position of bromine on benzene
2-Bromo-4-(1-trifluoromethyl)phenolC9H7BrF3OC_9H_7BrF_3OContains a hydroxyl group
1-Bromo-2-methyl-4-(trifluoromethyl)benzeneC11H9BrF3C_{11}H_9BrF_3Methyl substitution on benzene

The distinct feature of this compound lies in its combination of a trifluoromethyl-substituted cyclopropane and a para-bromobenzene structure, which may impart unique chemical reactivity and biological properties compared to its analogs.

Properties

IUPAC Name

1-bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3/c11-8-3-1-7(2-4-8)9(5-6-9)10(12,13)14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOJKFHNKMTEFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679304
Record name 1-Bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227160-18-0
Record name 1-Bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene
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